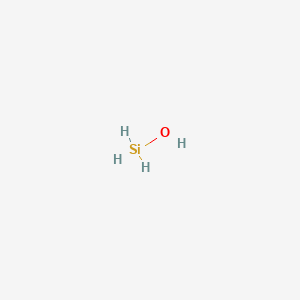
Silanol
Overview
Description
Silanol is a compound that contains a silicon atom bonded to a hydroxyl group. It is a type of organosilicon compound, which means it contains carbon-silicon bonds. Silanols are important in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Silanols can be synthesized through several methods. One common method involves the reaction of trichlorosilane with alcohols. For example, the reaction of trichlorosilane with ethanol produces triethoxysilane and hydrochloric acid:
HSiCl3+3EtOH→HSi(OEt)3+3HCl
Another method involves the partial hydrosilation of silane itself. For instance, the reaction of silane with ethylene produces triethylsilane:
SiH4+3C2H4→HSi(C2H5)3
In the laboratory, hydroxysilanes can also be prepared by treating chlorosilanes with hydride reagents such as lithium aluminium hydride:
4ClSi(C2H5)3+LiAlH4→4HSi(C2H5)3+LiAlCl4
Chemical Reactions Analysis
Silanols undergo various types of chemical reactions, including:
Hydrosilylation: The addition of the silicon-hydrogen bond across multiple bonds in alkenes, alkynes, imines, and carbonyls. This reaction is commercially significant for the production of organosilicon compounds and materials.
Oxidation: Silanols can be oxidized to form silanols. For example, the reaction of hydroxysilane with water in the presence of a platinum-based catalyst produces silanol and hydrogen gas:
R3SiH+H2O→R3SiOH+H2
Condensation: Silanols can undergo condensation reactions to form siloxanes. For example, the reaction of two hydroxysilanes produces a siloxane and water:
2R3SiOH→R3SiOSiR3+H2O
Scientific Research Applications
Silanols have a wide range of applications in scientific research, including:
Chemistry: Silanols are used as intermediates in the synthesis of various organosilicon compounds. They are also used in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Biology: Silanols are used in the functionalization of biomolecules and surfaces. For example, silylated peptides can be used to design bio-functionalized materials through the formation of Si-O-Si bonds.
Medicine: Silanols are used in the development of drug delivery systems and medical devices. They can be used to modify the surface properties of materials to improve biocompatibility and reduce fouling.
Industry: Silanols are used in the production of sealants, adhesives, and coatings. They are also used in the manufacture of silicone-based materials, which have applications in electronics, automotive, and construction industries.
Mechanism of Action
The mechanism of action of hydroxysilanes involves the formation of silicon-oxygen bonds. In hydrosilylation reactions, the silicon-hydrogen bond adds across multiple bonds in alkenes, alkynes, imines, and carbonyls. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts. The formation of silicon-oxygen bonds is also important in the hydrolysis and condensation reactions of hydroxysilanes, which lead to the formation of silanols and siloxanes.
Comparison with Similar Compounds
Silanols are similar to other organosilicon compounds, such as alkoxysilanes and chlorosilanes. hydroxysilanes have unique properties due to the presence of the hydroxyl group. For example, hydroxysilanes can undergo hydrolysis and condensation reactions to form silanols and siloxanes, which are not possible with alkoxysilanes or chlorosilanes. Additionally, hydroxysilanes can participate in hydrosilylation reactions, which are important for the synthesis of organosilicon compounds and materials.
Similar Compounds
Alkoxysilanes: Compounds containing silicon bonded to alkoxy groups.
Chlorosilanes: Compounds containing silicon bonded to chlorine atoms.
Organosilanes: Compounds containing silicon bonded to organic groups.
Silanols are unique in their ability to form silicon-oxygen bonds through hydrolysis and condensation reactions, making them valuable in various scientific and industrial applications.
Properties
Molecular Formula |
H4OSi |
|---|---|
Molecular Weight |
48.116 g/mol |
IUPAC Name |
hydroxysilane |
InChI |
InChI=1S/H4OSi/c1-2/h1H,2H3 |
InChI Key |
SCPYDCQAZCOKTP-UHFFFAOYSA-N |
SMILES |
O[SiH3] |
Canonical SMILES |
O[SiH3] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














